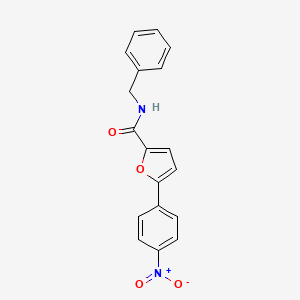
N-benzyl-5-(4-nitrophenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-5-(4-nitrophenyl)furan-2-carboxamide is a compound belonging to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-(4-nitrophenyl)furan-2-carboxamide typically involves the reaction of 5-(4-nitrophenyl)furan-2-carboxylic acid with benzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction proceeds through the formation of an amide bond between the carboxylic acid and the amine group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-(4-nitrophenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives using oxidizing agents such as potassium permanganate.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4)
Substitution: Alkyl halides, aryl halides, sodium hydride (NaH)
Major Products Formed
Reduction: N-benzyl-5-(4-aminophenyl)furan-2-carboxamide
Oxidation: 5-(4-nitrophenyl)furan-2,3-dione
Substitution: Various N-substituted derivatives depending on the substituent used
Scientific Research Applications
N-benzyl-5-(4-nitrophenyl)furan-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-benzyl-5-(4-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that can interact with bacterial enzymes, leading to antibacterial activity . Additionally, the furan ring can interact with various biological pathways, contributing to its anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-5-(4-aminophenyl)furan-2-carboxamide
- 5-(4-nitrophenyl)furan-2-carboxylic acid
- N-benzyl-5-(4-nitrophenyl)furan-2-carboxylate
Uniqueness
N-benzyl-5-(4-nitrophenyl)furan-2-carboxamide is unique due to the presence of both the benzyl and nitrophenyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances its potential as a versatile compound in various scientific applications .
Properties
IUPAC Name |
N-benzyl-5-(4-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c21-18(19-12-13-4-2-1-3-5-13)17-11-10-16(24-17)14-6-8-15(9-7-14)20(22)23/h1-11H,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZABQXHILHZHDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
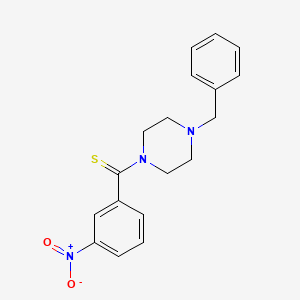
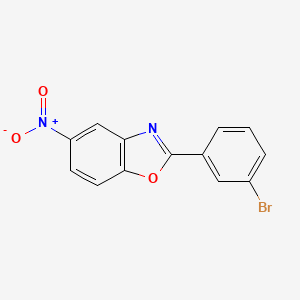
![N'-[1-(4-fluorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide](/img/structure/B5767926.png)
![N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5767933.png)
![2-amino-4-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5767959.png)
![3-chloro-N-[(2-methylphenyl)carbamothioyl]benzamide](/img/structure/B5767960.png)
![3-methyl-4-(4-methylphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5767964.png)
![2-(benzylsulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B5767973.png)
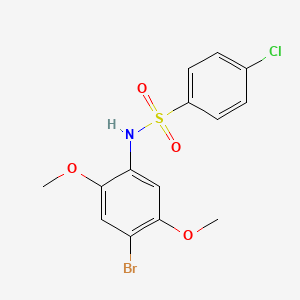
![N-(3,5-dimethylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5767989.png)
![(Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 2-(2-METHOXYPHENOXY)ACETATE](/img/structure/B5767993.png)
![N-isopropyl-N'-(2-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5768001.png)
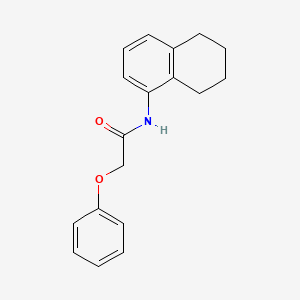
![(2E)-1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B5768010.png)
